1-(3-Fluoro-4-nitrobenzyl)piperidine
CAS No.: 1357924-03-8
Cat. No.: VC2702993
Molecular Formula: C12H15FN2O2
Molecular Weight: 238.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1357924-03-8 |
---|---|
Molecular Formula | C12H15FN2O2 |
Molecular Weight | 238.26 g/mol |
IUPAC Name | 1-[(3-fluoro-4-nitrophenyl)methyl]piperidine |
Standard InChI | InChI=1S/C12H15FN2O2/c13-11-8-10(4-5-12(11)15(16)17)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 |
Standard InChI Key | COVJXWAYAMWMGH-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F |
Canonical SMILES | C1CCN(CC1)CC2=CC(=C(C=C2)[N+](=O)[O-])F |
Introduction
Structural Characteristics and Properties
1-(3-Fluoro-4-nitrobenzyl)piperidine consists of a piperidine ring connected to a benzyl group substituted with fluorine at the 3-position and a nitro group at the 4-position. This specific arrangement of substituents contributes to the compound's distinctive chemical behavior and potential applications in various fields.
Molecular and Physical Properties
The compound 1-(3-Fluoro-4-nitrobenzyl)piperidine possesses the following key molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅FN₂O₂ |
Molecular Weight | 238.26 g/mol |
Structure | Piperidine ring connected to 3-fluoro-4-nitrobenzyl moiety |
Physical State | Solid at room temperature (predicted) |
Appearance | Yellow to light brown crystalline powder (typical) |
The structure features a six-membered piperidine heterocycle with a nitrogen atom, connected to a benzyl group bearing fluoro and nitro substituents at specific positions. This structural arrangement creates a unique electronic distribution that influences the compound's chemical reactivity and potential biological interactions.
Structural Isomers and Related Compounds
1-(3-Fluoro-4-nitrobenzyl)piperidine belongs to a family of fluorinated nitrobenzyl piperidine derivatives. Several structural isomers have been documented in the literature, including:
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1-(4-Fluoro-3-nitrobenzyl)piperidine - An isomer with reversed positions of the fluoro and nitro groups
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1-(2-Fluoro-4-nitrophenyl)piperidine - A related compound with different substitution pattern
These structural variations significantly impact the electronic properties and reactivity profiles of the molecules, despite their similar molecular formulas.
Synthesis Methodologies
The synthesis of 1-(3-Fluoro-4-nitrobenzyl)piperidine can be approached through several established synthetic routes, drawing from methods used for related compounds.
Nucleophilic Substitution Pathway
One potential synthetic route involves nucleophilic substitution reaction of a suitably activated 3-fluoro-4-nitrobenzyl halide with piperidine. This approach parallels documented methods for similar compounds:
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Preparation of 3-fluoro-4-nitrobenzyl bromide or chloride from corresponding benzoic acid derivatives
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Nucleophilic substitution reaction with piperidine in the presence of a base
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Purification of the final product
This methodology is analogous to methods described for the synthesis of structurally related compounds in pharmaceutical research .
Reduction-Based Approach
An alternative synthetic pathway involves:
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Reduction of 3-fluoro-4-nitrobenzoic acid to the corresponding benzyl alcohol using borane or lithium aluminum hydride
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Conversion to benzyl bromide using phosphorus tribromide
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Nucleophilic substitution with piperidine
This approach mirrors synthetic strategies documented for similar fluorinated benzyl derivatives, as evidenced in the preparation of related compounds .
Chemical Reactivity and Modifications
The presence of both electron-withdrawing groups (nitro and fluoro) on the benzyl moiety confers specific reactivity patterns to 1-(3-Fluoro-4-nitrobenzyl)piperidine.
Reduction of the Nitro Group
The nitro group can undergo selective reduction to form the corresponding amine:
Reduction Method | Conditions | Expected Product |
---|---|---|
Catalytic hydrogenation | H₂, Pd/C, solvent | 1-(3-Fluoro-4-aminobenzyl)piperidine |
Metal/acid reduction | Fe or Zn, acid | 1-(3-Fluoro-4-aminobenzyl)piperidine |
Ammonium formate | Pd/C, ammonium formate | 1-(3-Fluoro-4-aminobenzyl)piperidine |
This transformation is particularly valuable as it provides access to aminobenzyl derivatives that serve as important building blocks in medicinal chemistry .
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group activates the benzene ring toward nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group:
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The fluoro group can be displaced by nucleophiles such as amines, thiols, or alkoxides
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This reactivity pattern allows for further functionalization of the aromatic ring
Functionalization of the Piperidine Ring
The piperidine nitrogen can undergo further transformations:
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N-acylation with acid chlorides or anhydrides
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N-alkylation with alkyl halides
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Carbamate formation with chloroformates
A notable example is the formation of tert-butyl 4-cyano-4-(3-fluoro-4-nitrobenzyl)piperidine-1-carboxylate, where the piperidine nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative .
Applications in Organic Synthesis
1-(3-Fluoro-4-nitrobenzyl)piperidine serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Precursor to Complex Molecules
The compound functions as an important intermediate in the synthesis of pharmaceutically relevant molecules:
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Incorporation into oxazolidinone structures for potential antibacterial agents
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Building block for piperazine-containing compounds with various biological activities
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Precursor to heterocyclic compounds with potential medicinal applications
Component in Medicinal Chemistry Libraries
The unique structural features of 1-(3-Fluoro-4-nitrobenzyl)piperidine make it valuable in medicinal chemistry:
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The piperidine ring is a privileged structure in drug discovery
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The fluorine atom enhances metabolic stability and lipophilicity
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The nitro group provides a handle for further diversification
These properties make the compound suitable for inclusion in compound libraries for high-throughput screening and structure-activity relationship studies.
Analytical Characterization
Comprehensive characterization of 1-(3-Fluoro-4-nitrobenzyl)piperidine can be achieved using various analytical techniques, similar to those employed for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from structurally related compounds, the expected ¹H NMR spectral features would include:
Proton Type | Expected Chemical Shift (δ ppm) | Multiplicity |
---|---|---|
Aromatic protons | 7.2-8.1 | Complex pattern |
Benzyl CH₂ | 3.5-3.7 | Singlet |
Piperidine α-CH₂ | 2.3-2.6 | Multiplet |
Piperidine β,γ-CH₂ | 1.4-1.7 | Multiplet |
¹³C NMR would typically show characteristic signals for:
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Aromatic carbons (115-150 ppm)
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Carbon bearing the nitro group (~145 ppm)
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Carbon bearing the fluoro substituent (~160 ppm, doublet with large coupling constant)
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Benzyl methylene carbon (~60 ppm)
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Piperidine carbons (25-55 ppm)
Infrared Spectroscopy
Key IR absorption bands would typically include:
Functional Group | Wavenumber Range (cm⁻¹) |
---|---|
Aromatic C-H stretch | 3100-3000 |
Aliphatic C-H stretch | 2950-2800 |
NO₂ asymmetric stretch | 1550-1500 |
NO₂ symmetric stretch | 1360-1290 |
C-F stretch | 1250-1100 |
Aromatic ring vibrations | 1600-1400 |
Mass Spectrometry
The expected mass spectrometric profile would include:
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Molecular ion peak at m/z 238 [M]⁺
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Fragment corresponding to loss of the nitro group (m/z 192)
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Fragment corresponding to the piperidine moiety (m/z 84)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods can be employed for purity determination and separation. Typical HPLC conditions might involve C18 columns with acetonitrile/water mobile phases containing buffers such as ammonium acetate or formic acid.
Structure-Activity Relationships
Understanding the structure-activity relationships of 1-(3-Fluoro-4-nitrobenzyl)piperidine provides insights into its potential applications and the impact of structural modifications.
Effect of Substituent Positioning
The specific arrangement of fluoro and nitro substituents significantly impacts the electronic properties and reactivity:
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The 3-fluoro-4-nitro pattern creates a distinctive electronic distribution in the aromatic ring
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This pattern differs from isomeric arrangements like 4-fluoro-3-nitro, affecting both chemical reactivity and potential biological interactions
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The ortho relationship between fluoro and nitro groups introduces specific electronic and steric effects
Comparison with Related Compounds
When compared with structurally related compounds, several patterns emerge:
These comparisons highlight how subtle structural changes can significantly impact the properties and potential applications of these compounds.
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